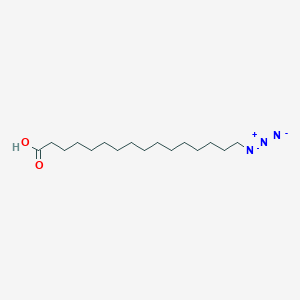

16-Azidohexadecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

16-azidohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597700 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-54-9 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 16-Azidohexadecanoic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-Azidohexadecanoic acid (16-AzHDA) is a powerful chemical biology tool that functions as a metabolic probe for studying fatty acid metabolism and, most notably, protein S-palmitoylation. As a functionalized analog of palmitic acid, the most common saturated fatty acid in animals and plants, 16-AzHDA is readily incorporated into cellular pathways.[1] Its terminal azide (B81097) (N₃) group serves as a bioorthogonal handle, allowing for the specific chemical ligation to reporter molecules via "click chemistry." This enables the detection, visualization, and enrichment of fatty-acylated proteins and other lipid-modified biomolecules, providing invaluable insights into their physiological and pathological roles. This guide details the core applications, experimental protocols, and underlying chemical principles of using 16-AzHDA in a research setting.

Core Concepts: Metabolic Labeling and Click Chemistry

The utility of 16-AzHDA is rooted in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

2.1 Metabolic Labeling Cells are cultured in the presence of 16-AzHDA. The cellular machinery recognizes it as a surrogate for natural palmitic acid (Hexadecanoic acid) and utilizes it in various metabolic processes.[1][2] A primary fate of 16-AzHDA is its covalent attachment to cysteine residues on proteins via a thioester bond, a post-translational modification known as S-palmitoylation.[3] This modification is crucial for regulating protein trafficking, stability, and function. By replacing the native lipid with the azido-analog, a latent chemical handle is installed onto a whole class of proteins.

2.2 Bioorthogonal Click Chemistry The azide group introduced into biomolecules is chemically inert to most biological functional groups. However, it can react with high efficiency and specificity with an alkyne-containing reporter molecule in a process termed click chemistry.[4][5] This allows researchers to "click" on a tag for visualization (a fluorophore) or purification (a biotin (B1667282) tag).

There are two primary forms of azide-alkyne cycloaddition used in this context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient click reaction. It uses a copper(I) catalyst to join a terminal alkyne to the azide, forming a stable 1,4-disubstituted triazole ring.[6][7] While highly effective for cell lysates and fixed samples, the cytotoxicity of copper limits its use in living cells.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBAC) that reacts spontaneously with the azide without the need for a catalyst.[8] This reaction is bioorthogonal and rapid, making it the method of choice for imaging lipid modifications in living cells.[8][9]

Key Research Applications

3.1 Profiling and Identification of Palmitoylated Proteins A major application of 16-AzHDA is in chemoproteomic profiling to identify the "palmitoylome."[10][11] After metabolic labeling, cells are lysed, and the proteome is reacted with an alkyne-biotin tag via CuAAC. The biotinylated proteins can then be enriched using streptavidin-coated beads and subsequently identified and quantified using mass spectrometry. This approach has been used to identify hundreds of novel acylated proteins and to study how protein acylation changes in response to cellular stimuli or in disease states.[12]

3.2 Visualization of Acylated Proteins and Lipids By using an alkyne-conjugated fluorophore in the click reaction, researchers can visualize the subcellular localization of lipid-modified proteins. When combined with SPAAC, this can be performed in living cells, allowing for the dynamic tracking of proteins as they move between cellular compartments.[13][14] This is critical for understanding how palmitoylation directs proteins to specific membrane domains, such as the plasma membrane, Golgi apparatus, or lipid rafts.[3]

3.3 Studying Dynamic Lipid Metabolism Beyond protein modification, 16-AzHDA can be incorporated into other lipid species. By tracing the fate of the azide tag, researchers can gain insights into the complex pathways of fatty acid metabolism, transport, and storage.[15]

Quantitative Data and Experimental Parameters

The following table summarizes typical starting concentrations and conditions for experiments using 16-AzHDA. Optimization is often required depending on the cell type and experimental goals.

| Parameter | Cell Culture Labeling | In Vitro Lysate Labeling (CuAAC) |

| 16-AzHDA Concentration | 10 - 100 µM | N/A |

| Labeling Duration | 4 - 24 hours | N/A |

| Alkyne-Reporter Conc. | 1 - 10 µM (for SPAAC) | 50 - 200 µM |

| CuSO₄ Concentration | N/A | 1 mM |

| Reducing Agent (e.g., Na-Ascorbate) | N/A | 5 mM |

| Cu(I) Ligand (e.g., THPTA, TBTA) | N/A | 1 mM |

| Reaction Time | 1 - 4 hours (for SPAAC) | 1 - 2 hours |

| Temperature | 37°C (Cell Incubation) | Room Temperature or 4°C |

Experimental Protocols

5.1 Protocol 1: Metabolic Labeling of Cultured Cells

-

Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO.

-

Cell Seeding: Plate cells to be 60-80% confluent at the time of labeling.

-

Labeling: Dilute the 16-AzHDA stock solution directly into pre-warmed culture media to a final concentration of 10-100 µM. Remove the old media from the cells and replace it with the labeling media.

-

Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

-

Harvesting: After incubation, wash the cells twice with cold PBS to remove excess probe. The cells can then be lysed for downstream click chemistry applications or processed for live-cell imaging.

5.2 Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

-

Labeling and Lysis: Label and harvest cells as described in Protocol 5.1. Lyse the cell pellet in a buffer containing 1% SDS and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Click Reaction: In a microcentrifuge tube, combine the following in order:

-

50-100 µg of protein lysate.

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA) to a final concentration of 100 µM.

-

1 mM CuSO₄.

-

1 mM THPTA (water-soluble ligand).[7]

-

Freshly prepared 5 mM Sodium Ascorbate to initiate the reaction.

-

-

Incubation: Vortex briefly and incubate for 1 hour at room temperature, protected from light.

-

Sample Preparation: Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in SDS-PAGE loading buffer.

-

Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

5.3 Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry

-

Labeling and Lysis: Label and harvest cells as described in Protocol 5.1. Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer without SDS, or urea-based buffer).

-

Click Reaction: Perform the CuAAC reaction as described in Protocol 5.2, but replace the alkyne-fluorophore with an alkyne-biotin conjugate.

-

Enrichment:

-

Add streptavidin-agarose or magnetic beads to the reaction mixture.

-

Incubate for 1-4 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

-

Wash the beads extensively with lysis buffer and then with stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

-

-

Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer). Perform in-gel or on-bead tryptic digestion of the enriched proteins.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were originally labeled with 16-AzHDA.

Visualizations: Workflows and Mechanisms

References

- 1. Palmitic acid - Wikipedia [en.wikipedia.org]

- 2. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. 點擊化學試劑概述 [sigmaaldrich.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Click Chemistry Brochure 2024 by Iris Biotech GmbH - Issuu [issuu.com]

- 9. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of 16-Azidohexadecanoic Acid Metabolic Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Azidohexadecanoic acid (16-AHA) is a powerful chemical tool for the study of protein acylation and lipid metabolism. As a bioorthogonal analog of palmitic acid, the most common saturated fatty acid in eukaryotes, 16-AHA is readily metabolized by cells and incorporated into various biomolecules. Its terminal azide (B81097) group allows for the selective detection and enrichment of these molecules through "click chemistry," a set of highly specific and efficient bioorthogonal reactions. This technical guide provides an in-depth overview of the mechanism of 16-AHA metabolic incorporation, along with detailed experimental protocols and data presentation for its application in research and drug development.

Mechanism of Metabolic Incorporation

The metabolic incorporation of this compound (16-AHA) into cellular macromolecules is a multi-step process that largely mirrors the metabolism of its natural counterpart, palmitic acid. This process can be broken down into three key stages: cellular uptake, enzymatic activation, and subsequent incorporation into lipids and proteins.

Cellular Uptake

Long-chain fatty acids, including 16-AHA, are transported across the plasma membrane into the cell's cytoplasm. This uptake is mediated by both passive diffusion and a suite of protein transporters. Key proteins involved in the facilitated transport of long-chain fatty acids include:

-

Fatty Acid Translocase (FAT/CD36): A transmembrane protein that facilitates the uptake of long-chain fatty acids.

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that are involved in the transport and activation of fatty acids.

-

Plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to be involved in the initial binding of fatty acids at the cell surface.

Once inside the cell, 16-AHA is chaperoned by cytoplasmic Fatty Acid-Binding Proteins (FABPs) to prevent its aggregation and facilitate its transport to various cellular compartments for metabolism.

Enzymatic Activation

Before it can be utilized in metabolic pathways, 16-AHA must be "activated." This activation is a critical step catalyzed by long-chain acyl-CoA synthetases (ACSLs) . These enzymes utilize ATP to convert the carboxylic acid group of 16-AHA into a high-energy thioester with coenzyme A (CoA), forming 16-azidohexadecanoyl-CoA.[1][2] This activated form is the primary substrate for its subsequent incorporation into complex lipids and for protein acylation. While the specific ACSL isozyme that preferentially activates 16-AHA has not been definitively identified, it is likely that multiple long-chain ACSLs can perform this function.[2]

Incorporation into Lipids and Proteins

a) Incorporation into Lipids:

The activated 16-azidohexadecanoyl-CoA can enter various lipid synthesis pathways. It can be esterified to glycerol-3-phosphate to form lysophosphatidic acid and subsequently diacylglycerol and triacylglycerol for energy storage. It can also be incorporated into the phospholipid bilayer of cellular membranes, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus, contributing to membrane structure and function. The incorporation of 16-AHA into lipids allows for the study of lipid trafficking and dynamics within the cell.

b) Incorporation into Proteins (S-acylation):

A significant fate of 16-azidohexadecanoyl-CoA is its covalent attachment to cysteine residues of proteins via a thioester linkage, a post-translational modification known as S-acylation (or palmitoylation). This process is catalyzed by a family of enzymes called protein acyltransferases (PATs) , which are characterized by a conserved DHHC (Asp-His-His-Cys) domain.[3][4][5] There are 23 known DHHC enzymes in humans, each with varying substrate specificities for both the protein and the acyl-CoA.[3][4] The incorporation of 16-AHA allows for the identification and quantification of S-acylated proteins, providing insights into their roles in cellular signaling, protein trafficking, and membrane localization.[6][7][8]

Quantitative Data Presentation

The use of 16-AHA in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise measurement of changes in protein acylation in response to various stimuli. Below are examples of how quantitative data can be presented.

Table 1: SILAC-based Quantification of 16-AHA Labeled Proteins in Response to a Stimulus

| Protein ID | Gene Name | H/L Ratio (Stimulated/Control) | p-value | Number of Unique Peptides |

| P06748 | SRC | 2.54 | 0.001 | 12 |

| Q02750 | GNAI2 | 1.89 | 0.005 | 9 |

| P63104 | GNB1 | 1.72 | 0.012 | 8 |

| P27361 | LAT | 3.11 | < 0.001 | 15 |

| Q13188 | FLOT1 | 1.55 | 0.021 | 7 |

H/L Ratio represents the fold change in acylation of a given protein in the "heavy" isotope-labeled (stimulated) cells compared to the "light" isotope-labeled (control) cells.

Table 2: Quantification of 16-AHA Incorporation into Different Lipid Classes

| Lipid Class | % of Total 16-AHA Incorporation (Control) | % of Total 16-AHA Incorporation (Treated) | Fold Change |

| Phosphatidylcholine (PC) | 35.2 ± 2.1 | 42.8 ± 3.5 | 1.22 |

| Phosphatidylethanolamine (PE) | 28.1 ± 1.8 | 25.5 ± 2.0 | 0.91 |

| Phosphatidylserine (PS) | 12.5 ± 1.1 | 10.9 ± 1.3 | 0.87 |

| Triacylglycerols (TAG) | 15.8 ± 1.5 | 12.3 ± 1.7 | 0.78 |

| Diacylglycerols (DAG) | 8.4 ± 0.9 | 8.5 ± 1.0 | 1.01 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 16-AHA

Materials:

-

This compound (16-AHA)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Preparation of 16-AHA-BSA Conjugate:

-

Prepare a 10 mM stock solution of 16-AHA in ethanol.

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

-

Slowly add the 16-AHA stock solution to the BSA solution while stirring to achieve a final 16-AHA concentration of 1 mM. This creates a 10:1 molar ratio of 16-AHA to BSA.

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

Sterile filter the solution.

-

-

Metabolic Labeling:

-

Culture mammalian cells to 70-80% confluency.

-

Remove the growth medium and wash the cells once with warm PBS.

-

Add complete culture medium containing the desired final concentration of the 16-AHA-BSA conjugate (typically 10-100 µM of 16-AHA).

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.

-

Protocol 2: Click Chemistry Reaction for Visualization of 16-AHA Labeled Proteins

Materials:

-

Cell lysate containing 16-AHA labeled proteins

-

Alkyne-fluorophore or alkyne-biotin probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE gels and buffers

-

Fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

-

Prepare Click Chemistry Reaction Mix:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (20-50 µg of protein)

-

PBS to a final volume of 45 µL

-

Alkyne-fluorophore or alkyne-biotin (final concentration 25-100 µM)

-

TBTA (final concentration 50-100 µM, from a 1.7 mM stock in DMSO)

-

CuSO4 (final concentration 1 mM, from a 50 mM stock in water)

-

TCEP (final concentration 1 mM, from a 50 mM stock in water) or freshly prepared Sodium Ascorbate (final concentration 1 mM, from a 100 mM stock in water)

-

-

-

Incubation:

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

-

Analysis:

-

Add 4X SDS-PAGE loading buffer to the reaction mixture.

-

Heat the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For fluorescently labeled proteins: Visualize the gel directly using a fluorescence scanner at the appropriate excitation and emission wavelengths.

-

For biotin-labeled proteins: Transfer the proteins to a PVDF membrane and perform a western blot using a streptavidin-HRP conjugate for detection.

-

Mandatory Visualizations

References

- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal palmitoyl acyl transferases exhibit distinct substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with Fatty Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling using fatty acid analogs, a powerful technique for investigating lipid metabolism and protein fatty acylation. By employing bioorthogonal fatty acid analogs, researchers can track the uptake, trafficking, and incorporation of fatty acids into complex lipids and proteins within living cells and organisms. This approach offers a non-radioactive, highly sensitive, and versatile alternative to traditional methods, enabling detailed studies of cellular processes and the identification of novel drug targets.

Core Principles of Metabolic Labeling with Fatty Acid Analogs

Metabolic labeling with fatty acid analogs relies on the cellular machinery to process and incorporate modified fatty acids into various biomolecules. These analogs are designed to mimic their natural counterparts, allowing them to be recognized and utilized by cellular enzymes. The key feature of these analogs is the presence of a small, bioorthogonal chemical handle, such as an alkyne or an azide (B81097) group. This handle does not interfere with the fatty acid's metabolic processing but provides a specific site for subsequent chemical ligation.[1][2][3][4]

The most common approach involves a two-step process:

-

Metabolic Incorporation: Cells or organisms are incubated with a fatty acid analog (e.g., ω-alkynyl or ω-azido fatty acids).[3] These analogs are taken up by the cells and activated to their coenzyme A (CoA) esters, which then enter various metabolic pathways.[3] They can be incorporated into complex lipids (e.g., phospholipids, triglycerides) or attached to proteins via N-myristoylation or S-palmitoylation.[3][5]

-

Bioorthogonal Ligation (Click Chemistry): After labeling, the incorporated analogs are detected by reacting the cell lysate or fixed cells with a reporter molecule containing a complementary bioorthogonal handle. The most widely used reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[3][6][7] This reaction is highly specific, efficient, and occurs under biocompatible conditions. The reporter molecule can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and proteomics, or other tags for various downstream analyses.[3][5]

The use of alkynyl-modified fatty acids is often preferred due to enhanced sensitivity and lower background signals compared to their azido (B1232118) counterparts.[8]

Common Fatty Acid Analogs and Their Applications

A variety of fatty acid analogs with different chain lengths and bioorthogonal handles are commercially available or can be synthesized. The choice of analog depends on the specific biological process being investigated.

| Fatty Acid Analog | Natural Counterpart | Primary Application(s) | Reference(s) |

| 13-Tetradecynoic acid (13-TDYA) | Myristic acid (C14) | Studying N-myristoylation | [7] |

| 15-Hexadecynoic acid (15-HDYA) | Palmitic acid (C16) | Studying S-palmitoylation | [7][8] |

| 17-Octadecynoic acid (17-ODYA) | Stearic acid (C18) | Studying S-acylation and lipid metabolism | [7][9] |

| ω-Azido fatty acids | Various | Probing fatty acid biosynthesis, degradation, and modification | [2][10] |

| BODIPY-labeled fatty acids | Various | Real-time imaging of fatty acid metabolism and transport | [] |

Experimental Workflows and Signaling Pathways

General Workflow for Metabolic Labeling and Detection

The following diagram illustrates the general experimental workflow for metabolic labeling of proteins with fatty acid analogs followed by detection via click chemistry.

Cellular Uptake and Activation of Fatty Acids

Long-chain fatty acids (LCFAs) enter cells through both passive diffusion and protein-mediated transport involving proteins like FAT/CD36, FABPs, and FATPs.[12][13][14] Once inside the cell, fatty acids are activated to their acyl-CoA derivatives by acyl-CoA synthetases, a crucial step for their participation in metabolic pathways.[12][15]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Fatty Acids

This protocol is optimized for the detection of fatty acylated proteins.[7][9]

Materials:

-

Alkynyl fatty acid analog (e.g., 15-HDYA, 17-ODYA) stock solution (20-100 mM in DMSO)

-

Cell culture medium

-

Dextran-coated charcoal-treated Fetal Bovine Serum (FBS) or Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Potassium hydroxide (B78521) (KOH)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

Procedure:

-

Cell Preparation:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

One hour prior to labeling, replace the growth medium with a medium containing 5% dextran-coated charcoal-treated FBS or 1% fatty acid-free BSA to deplete endogenous fatty acids.[3]

-

-

Preparation of Fatty Acid Analog Labeling Medium:

-

To improve solubility and cellular uptake, especially for longer-chain analogs like 17-ODYA, saponify the fatty acid analog.[7][9]

-

In a sterile tube, mix the alkynyl fatty acid stock solution with a 20% molar excess of KOH.

-

Incubate at 65°C for 15 minutes.

-

Prepare a 20x stock of the saponified fatty acid by dissolving it in pre-warmed, serum-free culture medium containing 20% fatty acid-free BSA.[3]

-

Incubate at 37°C for 15 minutes.

-

Dilute the 20x stock into fresh cell culture medium to the final desired concentration (typically 25-100 µM).

-

-

Metabolic Labeling:

-

Aspirate the deprivation medium from the cells and wash once with warm PBS.

-

Add the prepared fatty acid analog labeling medium to the cells.

-

Incubate for 3-4 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for protein concentration determination and subsequent click chemistry reaction.

-

Protocol 2: Click Chemistry Reaction for Detection of Labeled Proteins

This protocol describes the CuAAC reaction on total cell lysates.[5]

Materials:

-

Cell lysate containing alkynyl-labeled proteins

-

Azide-reporter tag (e.g., azido-rhodamine, azido-biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

SDS-PAGE sample buffer

Procedure:

-

Prepare Click Chemistry Reaction Mix: For a 50 µL final reaction volume:

-

To 25-50 µg of protein lysate, add lysis buffer to a final volume of 28 µL.

-

Add 10 µL of the azide-reporter tag (from a 250 µM stock in DMSO, final concentration 50 µM).

-

Add 2 µL of TCEP (from a 50 mM stock in water, final concentration 2 mM).

-

Add 8 µL of TBTA (from a 1.25 mM stock in DMSO, final concentration 200 µM).

-

Vortex briefly.

-

-

Initiate the Reaction:

-

Add 2 µL of CuSO4 (from a 50 mM stock in water, final concentration 2 mM).

-

Vortex the reaction mixture for 1 hour at room temperature.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

The samples are now ready for analysis by SDS-PAGE, in-gel fluorescence scanning, or Western blotting.

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in metabolic labeling experiments.

Table 1: Typical Concentrations and Incubation Times for Fatty Acid Analogs

| Parameter | Value | Cell Line(s) | Reference(s) |

| Fatty Acid Deprivation | 1 hour | COS-7 | [3] |

| ω-alkynyl-palmitate | 100 µM | COS-7, HeLa, Jurkat | [3] |

| ω-alkynyl-myristate | 25 µM | COS-7 | [3] |

| Labeling Time | 3 - 4 hours | COS-7, HEK293T | [3][7] |

| Inhibitor (2-BP) | 100 µM | COS-7 | [3] |

| Inhibitor (HMA) | 1 mM | COS-7 | [3] |

| Azido-fatty acid | 1 mM | E. coli | [2] |

Table 2: Click Chemistry Reaction Components and Concentrations

| Component | Stock Concentration | Final Concentration | Reference(s) |

| Protein Lysate | 1-2 mg/mL | 25-100 µg per reaction | [7] |

| Azide-Reporter | 250 µM (in DMSO) | 50 µM | [5] |

| TCEP | 50 mM (in water) | 2 mM | [5] |

| TBTA | 1.25 mM (in DMSO) | 200 µM | [5] |

| CuSO4 | 50 mM (in water) | 2 mM | [5] |

Applications in Research and Drug Development

Metabolic labeling with fatty acid analogs is a versatile tool with numerous applications:

-

Profiling Protein Palmitoylation and Myristoylation: Identification of novel fatty acylated proteins and characterization of their roles in signaling and disease.[3][5]

-

Visualizing Lipid Trafficking: Tracking the movement and localization of fatty acids and complex lipids within cells in real-time.[6][16]

-

Studying Lipid Metabolism: Elucidating the dynamics of fatty acid uptake, β-oxidation, and incorporation into various lipid species.[2][6]

-

Drug Discovery and Target Validation: Screening for inhibitors of enzymes involved in fatty acid metabolism and protein acylation.[3] For instance, the incorporation of fatty acid analogs can be competitively inhibited by known inhibitors like 2-bromopalmitate (2-BP) for palmitoylation and 2-hydroxymyristate (B1261983) (HMA) for myristoylation.[3]

-

High-Throughput Screening: The non-radioactive and sensitive nature of this technique makes it amenable to high-throughput applications.[1]

Conclusion

Metabolic labeling with fatty acid analogs, coupled with bioorthogonal click chemistry, provides a robust and powerful platform for the study of lipid biology. Its high sensitivity, specificity, and versatility have enabled significant advances in our understanding of the roles of fatty acids in health and disease. This in-depth guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully implement this technology in their own investigations, paving the way for new discoveries and therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. imrpress.com [imrpress.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]

Discovering Novel Protein Acylation with 16-Azidohexadecanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes. This modification influences protein trafficking, localization, stability, and interactions, playing a pivotal role in signaling pathways implicated in numerous diseases, including cancer and neurodegenerative disorders. The discovery and characterization of novel acylated proteins are therefore of paramount importance for understanding fundamental biology and for the development of new therapeutic interventions.

This technical guide provides a comprehensive overview of the use of 16-Azidohexadecanoic acid (16-AzHDA), a chemical reporter for palmitic acid, in the discovery of novel protein acylation. By leveraging the power of metabolic labeling and bioorthogonal click chemistry, researchers can effectively tag, enrich, and identify acylated proteins within a complex cellular environment. This guide details the experimental protocols, data analysis, and key biological pathways associated with this powerful technique.

Core Concepts: Metabolic Labeling and Click Chemistry

The methodology hinges on two key chemical biology innovations:

-

Metabolic Labeling: Cells are incubated with this compound, a synthetic analog of the 16-carbon saturated fatty acid, palmitic acid. Cellular enzymes recognize and utilize this analog, incorporating it into proteins that would normally be palmitoylated. The key feature of 16-AzHDA is the presence of an azide (B81097) (-N3) group, a bioorthogonal handle that does not interfere with normal cellular processes.

-

Click Chemistry: Following metabolic labeling, the azide-modified proteins are detected and enriched through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the azide on the acylated protein and a reporter molecule containing a terminal alkyne. This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.[1]

Experimental Workflow

The overall experimental workflow for discovering novel protein acylation using this compound is a multi-step process that requires careful execution and optimization.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and provide a detailed guide for each step of the workflow. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

-

Cell Culture: Plate mammalian cells (e.g., Jurkat, HEK293T, or a cell line relevant to your research) in complete growth medium and allow them to reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete growth medium to a final concentration of 20-50 µM.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C until further use.

Protocol 2: Cell Lysis and Protein Extraction

-

Lysis Buffer Preparation: Prepare a lysis buffer suitable for solubilizing membrane proteins and preserving post-translational modifications. A common formulation is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction for Biotinylation

-

Reagent Preparation:

-

Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO.

-

Copper (II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This acts as a reducing agent to generate the active Cu(I) catalyst.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (containing 1-2 mg of total protein)

-

Alkyne-Biotin (to a final concentration of 100 µM)

-

CuSO4 (to a final concentration of 1 mM)

-

THPTA (to a final concentration of 1 mM)

-

-

Initiation of Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation, protected from light.

Protocol 4: Enrichment of Acylated Proteins and Preparation for Mass Spectrometry

-

Protein Precipitation:

-

Add four volumes of ice-cold methanol to the reaction mixture.

-

Add one volume of chloroform.

-

Add three volumes of water.

-

Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

-

Carefully remove the upper aqueous layer and the lower organic layer, leaving the protein precipitate at the interface.

-

Wash the protein pellet with ice-cold methanol and centrifuge again.

-

Air-dry the pellet.

-

-

Solubilization: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride in a suitable buffer) to ensure complete solubilization of the biotinylated proteins.

-

Enrichment:

-

Equilibrate streptavidin-agarose beads by washing them with the solubilization buffer.

-

Add the solubilized protein lysate to the equilibrated beads.

-

Incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

-

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with high salt, detergent, and urea-containing buffers.

-

On-Bead Digestion:

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add sequencing-grade trypsin.

-

Incubate overnight at 37°C with gentle shaking to digest the enriched proteins into peptides.

-

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Sample Cleanup: Desalt the peptides using a C18 StageTip or a similar method to remove any remaining contaminants before mass spectrometry analysis.

Data Presentation: Quantitative Proteomic Analysis

Quantitative proteomics, often employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein acylation under different conditions.[1] Below is a representative table summarizing quantitative data from a hypothetical SILAC-based experiment comparing 16-AzHDA labeled cells to a control.

| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Description |

| P04049 | GNAI1 | 5.8 | Guanine nucleotide-binding protein G(i) subunit alpha-1 |

| P63104 | GNB1 | 4.2 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 |

| Q13547 | WNT1 | 7.1 | Proto-oncogene Wnt-1 |

| P08581 | LAT | 6.5 | Linker for activation of T-cells |

| P27361 | FYN | 4.9 | Tyrosine-protein kinase Fyn |

| Q9Y243 | ZDHHC5 | 3.7 | Palmitoyltransferase ZDHHC5 |

| P11362 | SRC | 5.3 | Proto-oncogene tyrosine-protein kinase Src |

| P62258 | HRAS | 8.2 | GTPase HRas |

Note: This table is a representative example. Actual data will vary depending on the cell type and experimental conditions.

Signaling Pathway Focus: Wnt Signaling and Palmitoylation

Protein palmitoylation is a key regulatory mechanism in many signaling pathways. A prominent example is the Wnt signaling pathway, where the palmitoylation of Wnt proteins is essential for their secretion and subsequent interaction with receptors on target cells.[2][3][4]

In the endoplasmic reticulum, the enzyme Porcupine acylates Wnt proteins, a critical step for their recognition by the cargo receptor Wntless (WLS).[4][5] The Wnt-WLS complex is then transported through the Golgi apparatus and packaged into secretory vesicles for release from the cell.[5] Once in the extracellular space, the lipid-modified Wnt protein can bind to its Frizzled receptor and LRP5/6 co-receptor on a target cell, initiating downstream signaling cascades.[3]

Conclusion and Future Directions

The use of this compound in combination with click chemistry and mass spectrometry-based proteomics provides a powerful and versatile platform for the discovery and characterization of novel protein acylation events. This approach has already led to the identification of hundreds of previously unknown acylated proteins, expanding our understanding of the "acyl-proteome" and its role in cellular function.

Future applications of this technology will likely focus on:

-

Mapping Acylation Sites: Combining this workflow with advanced mass spectrometry fragmentation techniques to pinpoint the exact sites of acylation on proteins.

-

Dynamic Profiling: Employing pulse-chase labeling experiments to study the dynamics of protein acylation and deacylation in response to various stimuli.

-

Drug Discovery: Identifying novel acylated proteins that are dysregulated in disease, which may serve as new targets for therapeutic intervention. The enzymes responsible for protein acylation, such as the DHHC family of palmitoyltransferases, are also emerging as attractive drug targets.

By providing a robust and unbiased method for exploring the landscape of protein acylation, the techniques described in this guide will continue to be instrumental in advancing our knowledge of cellular signaling and driving the development of innovative medicines.

References

- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Secretion of Wnt proteins | The WNT Homepage [wnt.stanford.edu]

- 5. researchgate.net [researchgate.net]

16-Azidohexadecanoic Acid: A Chemical Reporter for In-Depth Lipidomics Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes and the pathophysiology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases. A significant challenge in lipidomics is the dynamic nature of lipid metabolism, encompassing synthesis, trafficking, and modification. Chemical reporters, coupled with bioorthogonal chemistry, have emerged as powerful tools to investigate these dynamic processes. 16-Azidohexadecanoic acid (16-AHA), a palmitic acid analog containing a terminal azide (B81097) group, serves as an effective chemical reporter for tracing the fate of fatty acids in living cells. This guide provides a comprehensive overview of the application of 16-AHA in lipidomics, detailing its mechanism, experimental protocols, data analysis, and its role in drug discovery.

Core Principle: Metabolic Labeling and Click Chemistry

The utility of 16-AHA as a chemical reporter is based on a two-step process: metabolic incorporation and bioorthogonal ligation.

-

Metabolic Incorporation: 16-AHA is introduced to cells or organisms. Due to its structural similarity to the endogenous saturated fatty acid palmitic acid, it is recognized and utilized by the cell's metabolic machinery. It can be incorporated into various lipid species, such as triglycerides, phospholipids, and cholesterol esters, effectively "tagging" newly synthesized lipids.

-

Bioorthogonal Ligation (Click Chemistry): The azide group on 16-AHA is a bioorthogonal handle, meaning it is chemically inert within the biological system but can react specifically with a complementary functional group. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis, to the 16-AHA-labeled lipids.

Experimental Workflows and Protocols

The successful application of 16-AHA in lipidomics relies on carefully executed experimental procedures. Below are detailed protocols for key experiments.

Experimental Workflow Overview

Unveiling Protein Dynamics: A Technical Guide to 16-Azidohexadecanoic Acid Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible attachment of a 16-carbon fatty acid to cysteine residues, is a critical post-translational modification that governs the trafficking, localization, and function of a vast array of proteins. Dysregulation of this dynamic process is implicated in numerous diseases, including cancer and neurological disorders. Understanding the intricacies of protein palmitoylation requires sophisticated tools to track and quantify this modification in living systems. This technical guide provides an in-depth exploration of 16-Azidohexadecanoic acid (16-AHA) and its analogs as powerful chemical probes for elucidating the dynamics of protein S-acylation. We detail the principles of metabolic labeling, bioorthogonal click chemistry, and mass spectrometry-based proteomics for the identification and quantification of palmitoylated proteins. This guide offers comprehensive experimental protocols and showcases the application of these techniques in dissecting key signaling pathways, providing a valuable resource for researchers aiming to unravel the complexities of protein dynamics. While this guide focuses on this compound, the methodologies and principles described are largely applicable to other azide- or alkyne-modified fatty acid probes, such as 15-azidopentadecanoic acid and 17-octadecynoic acid (17-ODYA), which are more commonly cited in the literature.

Introduction to this compound as a Chemical Probe

This compound (16-AHA) is a synthetic analog of palmitic acid, the most common fatty acid attached to proteins during S-palmitoylation. The key feature of 16-AHA is the presence of an azide (B81097) (-N3) group at the terminus of its acyl chain. This azide group is bioorthogonal, meaning it is chemically inert within the cellular environment but can be selectively reacted with a complementary alkyne-containing molecule in a process known as "click chemistry"[1][2][3].

This bioorthogonal handle allows for a two-step approach to study protein palmitoylation:

-

Metabolic Labeling: Cells are incubated with 16-AHA, which is recognized by the cellular machinery and incorporated into proteins in place of endogenous palmitic acid[1][4].

-

Detection and Enrichment: The azide-labeled proteins can then be tagged with a variety of reporter molecules (e.g., fluorophores, biotin) that contain an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction[2][3]. This enables visualization, identification, and quantification of the modified proteins.

This strategy overcomes the limitations of traditional methods that rely on radioactive isotopes, offering a safer and more versatile approach to studying the dynamic nature of protein palmitoylation[5][6].

Experimental Workflow: From Labeling to Analysis

The following diagram illustrates the general workflow for studying protein palmitoylation using 16-AHA probes.

Quantitative Data Presentation

The use of 16-AHA and its analogs in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein palmitoylation and turnover rates[1][5][7].

Table 1: Identified S-acylated Proteins in Different Cell Lines Using Azide/Alkyne-Fatty Acid Probes

| Cell Line | Number of Identified S-acylated Proteins | Reference |

| Jurkat T-cells | ~125 (high confidence), ~200 (medium confidence) | [8][9] |

| HEK293FT cells | >100 | [10] |

| HeLa Cells | 218 (C15-azide), 308 (C17-azide) | [10] |

Table 2: Experimentally Determined Palmitoylation Turnover Rates of Key Signaling Proteins

| Protein | Cell Line | Palmitate Half-life (t½) | Notes | Reference |

| Lck | Jurkat T-cells | < 5 minutes (upon stimulation) | Turnover is rapid even in resting cells. | [5][11] |

| H-Ras (wild-type) | NIH 3T3 cells | ~2.4 hours | [12] | |

| H-Ras (oncogenic G12V) | NIH 3T3 cells | ~1 hour | Faster turnover compared to wild-type. | [12] |

| N-Ras | ~20 minutes | [13] | ||

| ZDHHC6 | ~1 hour | [14] |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of 16-AHA into cellular proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (16-AHA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency.

-

Preparation of 16-AHA-BSA Complex: a. Prepare a 10 mM stock solution of 16-AHA in ethanol. b. In a sterile tube, combine the 16-AHA stock solution with fatty acid-free BSA in PBS to achieve a final desired molar ratio (e.g., 4:1 AHA:BSA). c. Incubate at 37°C for 30 minutes to allow complex formation.

-

Metabolic Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add fresh culture medium containing the 16-AHA-BSA complex to the cells. The final concentration of 16-AHA typically ranges from 25-100 µM. c. Incubate the cells for the desired labeling period (e.g., 4-16 hours). The optimal labeling time may need to be determined empirically for the protein of interest[15].

-

Cell Harvest: a. After incubation, remove the labeling medium and wash the cells twice with cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Collect the cell lysate and clarify by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Tagging

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an alkyne-containing reporter molecule to the 16-AHA-labeled proteins in the cell lysate.

Materials:

-

16-AHA-labeled cell lysate (from Protocol 1)

-

Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

Procedure:

-

Prepare Click Chemistry Reagents: a. Prepare fresh stock solutions: 50 mM TCEP in water, 10 mM TBTA in DMSO, 50 mM CuSO4 in water, and 50 mM sodium ascorbate in water.

-

Reaction Setup: a. In a microcentrifuge tube, add the 16-AHA-labeled cell lysate (e.g., 1 mg of total protein). b. Add the alkyne-reporter to a final concentration of 100-200 µM. c. Add TCEP to a final concentration of 1 mM. d. Add TBTA to a final concentration of 100 µM. e. Add CuSO4 to a final concentration of 1 mM.

-

Initiate the Reaction: a. Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

Protein Precipitation (Optional but Recommended): a. Precipitate the proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for at least 1 hour. b. Centrifuge at high speed to pellet the proteins. c. Discard the supernatant and wash the pellet with cold methanol. d. Air-dry the protein pellet and resuspend in a suitable buffer for downstream analysis.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol is for the affinity purification of biotin-tagged proteins using streptavidin-conjugated beads.

Materials:

-

Click-reacted cell lysate containing biotinylated proteins

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% SDS)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

-

Binding: a. Add the click-reacted lysate to the prepared streptavidin beads. b. Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated proteins.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

-

Elution: a. After the final wash, add Elution Buffer to the beads. b. Boil the beads at 95-100°C for 5-10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the enriched palmitoylated proteins for downstream analysis.

Visualization of Signaling Pathways

The dynamic nature of S-palmitoylation plays a crucial role in regulating various signaling pathways. 16-AHA and its analogs have been instrumental in dissecting these processes.

Ras Signaling Pathway

S-palmitoylation is essential for the proper localization and function of Ras proteins, which are key regulators of cell growth and proliferation[13][16][17][18]. The dynamic cycling of palmitoylation and depalmitoylation controls the trafficking of Ras between the plasma membrane and the Golgi apparatus[17].

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, initiates signaling cascades controlling cell growth and survival. Recent studies have shown that EGFR is S-palmitoylated, and this modification plays a role in regulating its signaling activity[19][20][21].

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Palmitoylation of Wnt proteins is essential for their secretion and subsequent binding to receptors on target cells, thereby initiating the signaling cascade[15][22][23][24][25].

Applications in Drug Development

The pivotal role of protein palmitoylation in cellular signaling makes the enzymes that regulate this process, such as DHHC palmitoyltransferases and acyl-protein thioesterases, attractive targets for therapeutic intervention. 16-AHA and similar probes are invaluable tools in drug discovery and development for:

-

Target Identification and Validation: Identifying the specific protein substrates of palmitoylating and depalmitoylating enzymes.

-

High-Throughput Screening: Developing assays to screen for small molecule inhibitors or activators of these enzymes.

-

Mechanism of Action Studies: Elucidating how drug candidates modulate protein palmitoylation and downstream signaling pathways.

Conclusion

This compound and its bioorthogonal analogs have revolutionized the study of protein S-acylation. These chemical probes, in conjunction with click chemistry and advanced proteomic techniques, provide a powerful and versatile platform for dissecting the dynamic regulation of protein function. The detailed protocols and conceptual frameworks presented in this guide offer researchers a comprehensive resource to explore the intricate world of protein palmitoylation, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.

References

- 1. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. Individual Palmitoyl Residues Serve Distinct Roles in H-Ras Trafficking, Microlocalization, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and dynamics of the human ZDHHC16-ZDHHC6 palmitoylation cascade | eLife [elifesciences.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of RAS palmitoyltransferases by accessory proteins and palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Metabolic Contributions of Wnt Signaling: More Than Controlling Flight [frontiersin.org]

- 24. Metabolic Contributions of Wnt Signaling: More Than Controlling Flight - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of 16-Azidohexadecanoic Acid via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of 16-Azidohexadecanoic acid, a fatty acid analog, using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method is a powerful tool for studying protein acylation and the metabolic fate of fatty acids within cellular systems.

Introduction

This compound is a modified version of palmitic acid, a saturated fatty acid crucial in various cellular processes, including protein S-acylation. This modification, the introduction of an azide (B81097) group, allows for the tracking and detection of the fatty acid after it has been metabolically incorporated into biomolecules. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary alkyne group through click chemistry.[1][2]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and an alkyne.[][4][5] By using an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin (B1667282), researchers can visualize, isolate, and quantify proteins and other molecules that have incorporated this compound. This technique offers a significant improvement in sensitivity and selectivity over traditional methods like radioactive labeling.[6]

Experimental Workflow

The overall experimental workflow for the detection of this compound incorporation into cellular proteins involves three main stages: metabolic labeling of cells, cell lysis, and the click chemistry reaction with a detection probe, followed by downstream analysis.

Figure 1: Experimental workflow for this compound detection.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of this compound-BSA conjugate:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Complex the fatty acid with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio is 4:1 (fatty acid:BSA).

-

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Metabolic Labeling:

-

Remove the growth medium and replace it with fresh medium containing the this compound-BSA conjugate. The final concentration of the fatty acid analog may need optimization, but a starting point of 25-100 µM is common.[6]

-

Incubate the cells for a period ranging from 3 to 16 hours.[6][7] The optimal incubation time depends on the cell type and the turnover rate of the protein of interest.[7]

-

-

Cell Harvesting:

-

After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unincorporated fatty acid.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

-

Protocol 2: Cell Lysis and Protein Quantification

This protocol details the preparation of a protein lysate from the metabolically labeled cells.

Materials:

-

Labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Microcentrifuge

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay. This is crucial for ensuring equal protein loading in downstream applications.

Protocol 3: Click Chemistry Reaction for Detection

This protocol outlines the copper-catalyzed click reaction to conjugate an alkyne-containing detection probe to the azide-labeled proteins in the cell lysate.[8][9][10]

Materials:

-

Protein lysate containing azide-labeled proteins (1-5 mg/mL)[10]

-

Alkyne-detection probe (e.g., alkyne-biotin or a fluorescent alkyne dye)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8][10]

-

Copper(II) sulfate (B86663) (CuSO₄)[8][10]

-

PBS buffer (pH 7.4)[9]

Stock Solutions:

-

Alkyne-probe: 2.5 mM in DMSO or water[10]

-

Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh)[9][10]

Reaction Setup (for a 200 µL final volume):

| Reagent | Stock Concentration | Volume to Add | Final Concentration |

|---|---|---|---|

| Protein Lysate | 1-5 mg/mL | 50 µL | 0.25-1.25 mg/mL |

| PBS Buffer | - | 90 µL | - |

| Alkyne-probe | 2.5 mM | 20 µL | 250 µM |

| THPTA | 100 mM | 10 µL | 5 mM |

| CuSO₄ | 20 mM | 10 µL | 1 mM |

| Sodium Ascorbate | 300 mM | 20 µL | 30 mM |

Procedure:

-

In a microcentrifuge tube, combine the protein lysate, PBS, and the alkyne-detection probe.

-

Add the THPTA solution and vortex briefly to mix.[10]

-

Add the CuSO₄ solution and vortex briefly.[10]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10] Vortex the mixture gently.

-

Protect the reaction from light, especially if using a fluorescent probe, and incubate at room temperature for 30-60 minutes.[8][10]

-

The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE, Western blotting (if using a biotin or epitope tag), or mass spectrometry.

Quantitative Data Summary

The following table provides a summary of typical reagent concentrations used in the click chemistry protocol for detecting azide-labeled proteins. Optimization may be required for specific experimental systems.

| Parameter | Recommended Range | Starting Concentration |

| Protein Lysate Concentration | 1-5 mg/mL | 2 mg/mL |

| Alkyne-probe Concentration | 2-100 µM | 20 µM[9] |

| CuSO₄ Concentration | 50 µM - 2 mM[11] | 1 mM |

| Ligand (THPTA) Concentration | 1-5x molar excess to CuSO₄ | 5 mM |

| Sodium Ascorbate Concentration | 5-50 mM | 30 mM |

| Incubation Time | 15-60 minutes | 30 minutes[8] |

| Incubation Temperature | Room Temperature | Room Temperature |

Downstream Analysis

The method of analysis will depend on the alkyne probe used:

-

Fluorescent Alkyne Probes: Labeled proteins can be visualized directly in-gel using a fluorescence scanner.[12]

-

Biotin-Alkyne Probes: Labeled proteins can be detected by Western blot using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.[6]

Conclusion

The combination of metabolic labeling with this compound and click chemistry provides a robust and sensitive platform for the detection and analysis of fatty acylated proteins and the study of fatty acid metabolism. The protocols provided herein offer a starting point for researchers to implement this powerful technique in their own studies.

References

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 6. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. confluore.com.cn [confluore.com.cn]

- 9. vectorlabs.com [vectorlabs.com]

- 10. broadpharm.com [broadpharm.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Identifying S-acylated Proteins using 16-Azidohexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-acylation, also known as S-palmitoylation, is a reversible post-translational modification involving the attachment of fatty acids, most commonly the 16-carbon palmitic acid, to cysteine residues via a thioester bond.[1][2] This modification plays a crucial role in regulating protein trafficking, localization, stability, and interaction with other proteins and lipids.[1][3] Dysregulation of S-acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the enzymes involved in this process attractive targets for drug development.[1][4]

The identification of S-acylated proteins has been historically challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. The development of bioorthogonal chemical reporters, such as 16-Azidohexadecanoic acid, has revolutionized the study of S-acylation. This fatty acid analog is metabolically incorporated into proteins by the cell's own enzymatic machinery. The azide (B81097) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via a "click chemistry" reaction. This enables the enrichment and subsequent identification of S-acylated proteins by mass spectrometry.

Principle of the Method

The workflow for identifying S-acylated proteins using this compound is a multi-step process that combines metabolic labeling with bioorthogonal chemistry and proteomic analysis.

-

Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted to its acyl-CoA derivative. This azido-fatty acyl-CoA is then used by protein acyltransferases (PATs) to modify substrate proteins on cysteine residues.

-

Cell Lysis and Protein Extraction: After labeling, cells are harvested and lysed to release the total proteome.

-

Click Chemistry: The azide-modified proteins in the cell lysate are then covalently tagged with a reporter molecule containing a terminal alkyne, such as an alkyne-biotin tag. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.

-

Enrichment of S-acylated Proteins: The biotin-tagged proteins are selectively captured and enriched from the complex proteome using streptavidin-coated affinity resins.

-

Mass Spectrometry Analysis: The enriched proteins are eluted from the resin, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-acylated proteins.

Experimental Workflow

Caption: Experimental workflow for the identification of S-acylated proteins.

Key Applications

-

Global profiling of S-acylated proteins: Identification of the "S-acylproteome" in various cell types and tissues.

-

Discovery of novel S-acylated proteins: Uncovering new substrates for protein acyltransferases.

-

Studying the dynamics of S-acylation: Investigating the turnover of S-acylation on specific proteins in response to cellular signals.

-

Identifying sites of S-acylation: Pinpointing the specific cysteine residues that are modified.

-

Screening for inhibitors of S-acylation: Aiding in the development of drugs targeting protein acyltransferases or deacylating enzymes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Culture mammalian cells to 70-80% confluency in standard growth medium.

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, remove the growth medium and replace it with fresh medium containing the desired final concentration of this compound (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.

-

Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess this compound.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells. The cell pellet can be stored at -80°C or used immediately for cell lysis.

Protocol 2: Cell Lysis and Protein Quantification

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Lyse the cells by sonication on ice.[5]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total proteome.

-

Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]

Protocol 3: Click Chemistry Reaction

This protocol is adapted from a general protocol for labeling cell lysates.[7][8]

-

In a microfuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL)

-

100 µL of PBS

-

4 µL of 1 mM alkyne-biotin stock solution in DMSO (final concentration ~20 µM)

-

-

Add 10 µL of 40 mM THPTA ligand in water. Vortex briefly.

-

Add 10 µL of 20 mM Copper(II) Sulfate (CuSO4) solution in water. Vortex briefly.

-

Add 10 µL of 300 mM sodium ascorbate (B8700270) solution in water to initiate the reaction. Vortex briefly.[8]

-

Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light.[7][8]

Protocol 4: Enrichment of Biotinylated Proteins

-

Equilibrate streptavidin-agarose or magnetic beads by washing them three times with the lysis buffer.[9]

-

Add the equilibrated beads to the cell lysate after the click chemistry reaction.

-

Incubate the lysate with the beads for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[10]

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, and urea-containing buffer).[11]

Protocol 5: On-bead Digestion and Sample Preparation for LC-MS/MS

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-